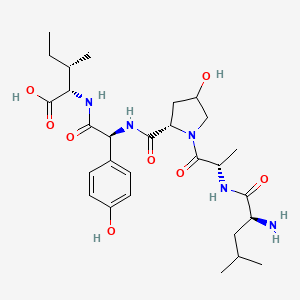
(2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic ACid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring a pyrrolidine ring with benzyloxy and carboxylic acid functional groups, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The reaction conditions often include the use of chiral catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials, where its chiral properties are advantageous.
Wirkmechanismus
The mechanism by which (2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxylic acid
- (2S,4R)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(benzyloxy)-1-((methoxy)carbonyl)pyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,4R)-4-(benzyloxy)-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid stands out due to the presence of both benzyloxy and carboxylic acid functional groups. This unique combination allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C20H21NO5 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(2S,4R)-4-phenylmethoxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H21NO5/c22-19(23)18-11-17(25-13-15-7-3-1-4-8-15)12-21(18)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,22,23)/t17-,18+/m1/s1 |
InChI-Schlüssel |
WNRGTKVCQYDRKL-MSOLQXFVSA-N |
Isomerische SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


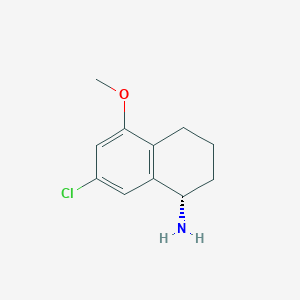
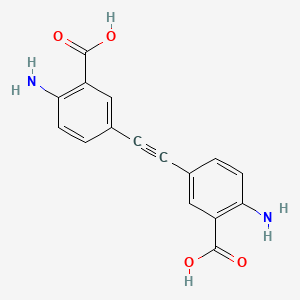

![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)
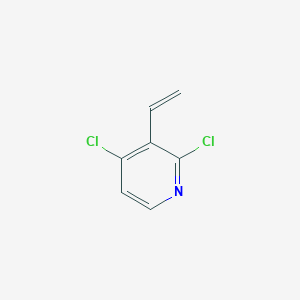
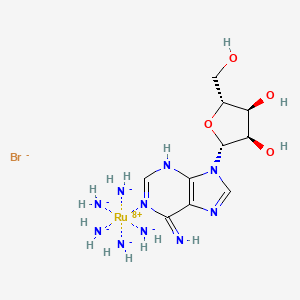


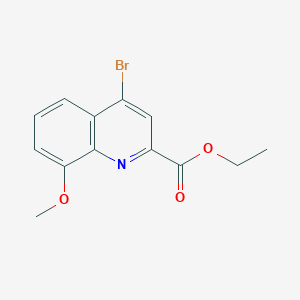

![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)

